

# An In-depth Technical Guide to Mifepristone Methochloride (CAS 109345-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Mifepristone methochloride |           |
| Cat. No.:            | B035002                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **Mifepristone Methochloride** (CAS 109345-60-0), a water-soluble quaternary ammonium derivative of mifepristone. Due to the limited availability of specific data for **mifepristone methochloride**, this document extensively covers the well-documented properties of its parent compound, mifepristone (RU-486), as a foundation for understanding its likely mechanism of action and potential applications. Mifepristone is a potent progesterone and glucocorticoid receptor antagonist with established clinical use. This guide details its mechanism of action, associated signaling pathways, and relevant experimental protocols. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and steroid receptor modulation.

# Introduction to Mifepristone and Mifepristone Methochloride

Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant attention for its potent antagonistic effects on both progesterone and glucocorticoid receptors. [1][2] It is widely recognized for its use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing's syndrome.[1]



**Mifepristone Methochloride** is a quaternary ammonium salt derivative of mifepristone. This modification results in a water-soluble formulation, which was primarily developed to enhance its ocular penetration.[3] While **mifepristone methochloride** shares the same core pharmacophore as mifepristone and is expected to exhibit similar antagonist activity at progesterone and glucocorticoid receptors, specific and detailed experimental data for this derivative are limited in publicly available literature. Therefore, this guide will focus on the extensive data available for mifepristone to provide a robust understanding of the compound class.

# **Physicochemical Properties**

A summary of the key physicochemical properties of mifepristone is provided below. The addition of the methochloride group to form **mifepristone methochloride** increases its polarity and water solubility.

| Property          | Value (for Mifepristone) | Reference |
|-------------------|--------------------------|-----------|
| CAS Number        | 84371-65-3               |           |
| Molecular Formula | C29H35NO2                | [4]       |
| Molecular Weight  | 429.60 g/mol             | [4]       |
| Melting Point     | 194 °C                   | [4]       |
| Boiling Point     | 629 °C                   | [4]       |
| Solubility        | Soluble in 100% ethanol  |           |

## **Mechanism of Action**

Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1]

 Progesterone Receptor (PR) Antagonism: Mifepristone binds to the PR with high affinity, preventing the natural ligand, progesterone, from binding and initiating its downstream signaling cascades.[5] This blockade of progesterone's effects is the basis for its use in terminating pregnancy, as progesterone is essential for establishing and maintaining the uterine lining.[6]



• Glucocorticoid Receptor (GR) Antagonism: Mifepristone also acts as a potent antagonist at the GR, blocking the effects of cortisol.[7] This property is utilized in the treatment of conditions characterized by excess cortisol, such as Cushing's syndrome.[1]

## **Signaling Pathways**

The antagonism of PR and GR by mifepristone impacts several downstream signaling pathways.

Progesterone, upon binding to its receptor, initiates a cascade of events leading to the regulation of gene expression. Mifepristone's blockade of the PR disrupts these processes.



Click to download full resolution via product page

Figure 1: Progesterone Receptor Signaling Pathway.

Similarly, mifepristone competitively inhibits the binding of cortisol to the GR, thereby modulating glucocorticoid-responsive gene expression.





Click to download full resolution via product page

Figure 2: Glucocorticoid Receptor Signaling Pathway.

Recent studies have indicated that mifepristone's therapeutic effect in uterine leiomyomas may also involve the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[8][9] Mifepristone has been shown to inhibit the IGF-1 signaling cascade, which is implicated in the growth and proliferation of leiomyoma cells.[8][9]





Click to download full resolution via product page

Figure 3: Mifepristone's effect on IGF-1 Signaling.

# **Quantitative Data**

The following tables summarize key quantitative data for mifepristone.



Table 1: Receptor Binding Affinity of Mifepristone

| Receptor                   | Ligand        | Relative<br>Binding<br>Affinity (%) | IC50 (nM) | Reference |
|----------------------------|---------------|-------------------------------------|-----------|-----------|
| Progesterone<br>Receptor   | Progesterone  | 100                                 | -         | [4]       |
| Mifepristone               | >200          | 0.2                                 | [4][10]   |           |
| Glucocorticoid<br>Receptor | Dexamethasone | 100                                 | -         | [4]       |
| Mifepristone               | >300          | 2.6                                 | [4][10]   |           |
| Androgen<br>Receptor       | Testosterone  | 100                                 | -         | [4]       |
| Mifepristone               | <33           | 10                                  | [4]       |           |

Table 2: Pharmacokinetic Parameters of Mifepristone

| Parameter             | Value                   | Reference |
|-----------------------|-------------------------|-----------|
| Bioavailability       | ~69%                    | [4]       |
| Protein Binding       | ~98%                    | [4]       |
| Metabolism            | Hepatic (CYP3A4)        | [4]       |
| Elimination Half-life | 18 - 90 hours           | [4]       |
| Excretion             | Feces (83%), Urine (9%) | [4]       |

# **Experimental Protocols**

Detailed methodologies for key experiments involving mifepristone are outlined below.

# **Synthesis of Mifepristone**

The synthesis of mifepristone is a multi-step process typically starting from a steroid precursor. A general synthetic workflow is described.[11]



Click to download full resolution via product page

Figure 4: General Synthesis Workflow for Mifepristone.

#### **Detailed Protocol Outline:**

- Selective Protection: The 3-keto group of 4,9-estradiene-3,17-dione is selectively protected.
- Epoxidation: The protected intermediate undergoes epoxidation.
- Grignard Reaction: A Grignard reagent is used to introduce the dimethylaminophenyl group at the 11β position.
- Hydrolysis and Dehydration: The protecting group is removed, and dehydration yields mifepristone.

Note: Specific reagents and reaction conditions can be found in the cited literature.[11][12]

## **Receptor Binding Assay**

A radioreceptor assay can be employed to determine the binding affinity of mifepristone and its derivatives to the progesterone receptor.

#### Protocol Outline:

- Preparation of Receptor Source: A tissue homogenate rich in progesterone receptors (e.g., uterine tissue) is prepared.
- Incubation: The receptor preparation is incubated with a radiolabeled progesterone ligand (e.g., [3H]-progesterone) and varying concentrations of the unlabeled competitor (mifepristone or mifepristone methochloride).
- Separation of Bound and Free Ligand: Techniques such as filtration or centrifugation are used to separate the receptor-bound radioligand from the free radioligand.



- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The data is analyzed to calculate the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Note: For a detailed protocol, refer to relevant pharmacological literature.[13]

## **Cell Viability Assay (MTT Assay)**

The effect of mifepristone on the viability of cell lines, such as uterine leiomyoma cells, can be assessed using an MTT assay.[9]

#### Protocol Outline:

- Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Treatment: The cells are treated with varying concentrations of mifepristone for a defined period.
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
- Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells.

## **Applications and Future Directions**

Mifepristone has established applications in gynecology and endocrinology. The development of **mifepristone methochloride** as a water-soluble derivative opens up possibilities for novel formulations and delivery routes, particularly for topical applications such as in ophthalmology. [3] Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of **mifepristone methochloride** and to explore its therapeutic potential in various disease models.



### Conclusion

Mifepristone is a well-characterized progesterone and glucocorticoid receptor antagonist with significant clinical utility. **Mifepristone methochloride**, as a water-soluble derivative, holds promise for expanded applications. This technical guide, by consolidating the extensive knowledge on mifepristone, provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of **mifepristone methochloride**. Future studies focusing specifically on the methochloride derivative are crucial to fully elucidate its unique properties and therapeutic advantages.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mifepristone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Utility of Mifepristone: Apprising the Expanding Horizons PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mifepristone Wikipedia [en.wikipedia.org]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mifepristone Mechanism of Action My Endo Consult [myendoconsult.com]
- 8. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of RU-486 [chm.bris.ac.uk]
- 12. scispace.com [scispace.com]



- 13. Determination of RU486 (mifepristone) in blood by radioreceptorassay; a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Mifepristone Methochloride (CAS 109345-60-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035002#mifepristone-methochloride-cas-109345-60-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com